molecular formula C10H9IO2 B4682776 4-(allyloxy)-3-iodobenzaldehyde

4-(allyloxy)-3-iodobenzaldehyde

Cat. No.: B4682776
M. Wt: 288.08 g/mol
InChI Key: AFXROUVPUMKZHU-UHFFFAOYSA-N
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Description

4-(Allyloxy)-3-iodobenzaldehyde is a halogenated aromatic aldehyde characterized by an allyloxy group (–O–CH₂–CH=CH₂) at the para position, an iodine atom at the meta position, and a formyl group (–CHO) on the benzene ring. For instance, similar compounds are prepared through cyclocondensation of iodinated benzamide derivatives with aldehydes under reflux with molecular iodine .

The allyloxy substituent enhances solubility in organic solvents compared to non-ether analogs, as seen in porphyrin systems , and the iodine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings). This compound is of interest in medicinal chemistry and materials science, particularly in synthesizing iodinated quinazoline derivatives or as a precursor for photodynamic therapy agents .

Properties

IUPAC Name

3-iodo-4-prop-2-enoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6-7H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXROUVPUMKZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Substituents Molecular Formula Molecular Weight Key Features
4-(Allyloxy)-3-iodobenzaldehyde –O–CH₂–CH=CH₂ (C4), –I (C3), –CHO (C1) C₁₀H₉IO₂ 304.08 g/mol Allyloxy enhances solubility; iodine enables cross-coupling .
3-Chlorobenzaldehyde –Cl (C3), –CHO (C1) C₇H₅ClO 140.56 g/mol Smaller halogen (Cl) increases electrophilicity but reduces steric bulk.
5-Chloro-2-hydroxy-3-iodobenzaldehyde –Cl (C5), –OH (C2), –I (C3), –CHO (C1) C₇H₄ClIO₂ 282.46 g/mol Hydroxyl group introduces hydrogen bonding; dual halogens enhance reactivity.
3-(Benzyloxy)-4-iodobenzaldehyde –O–CH₂C₆H₅ (C3), –I (C4), –CHO (C1) C₁₄H₁₁IO₂ 338.14 g/mol Benzyloxy group increases lipophilicity; iodine at C4 alters electronic effects.
Syringaldehyde –OCH₃ (C3, C5), –CHO (C1) C₉H₁₀O₄ 182.17 g/mol Methoxy groups improve stability but reduce electrophilicity.

Physicochemical Properties

  • Solubility: The allyloxy group in this compound improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-ether analogs like 3-chlorobenzaldehyde . However, it is less lipophilic than benzyloxy-substituted derivatives (e.g., 3-(benzyloxy)-4-iodobenzaldehyde) .
  • Reactivity : The iodine atom at C3 facilitates nucleophilic aromatic substitution (e.g., in quinazoline synthesis ), whereas chlorine in 3-chlorobenzaldehyde is less reactive due to lower leaving-group ability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(allyloxy)-3-iodobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(allyloxy)-3-iodobenzaldehyde

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